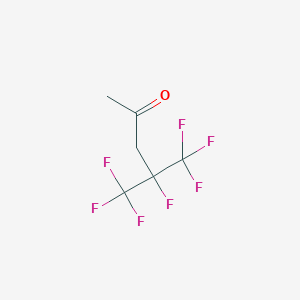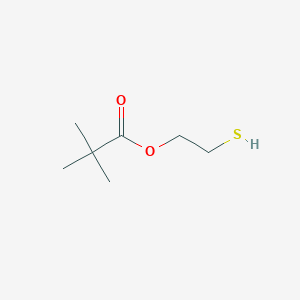
2-Sulfanylethyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylethyl 2,2-dimethylpropanoate: is an organic compound with the molecular formula C7H14O2S and a molecular weight of 162.25 g/mol . It is also known by its systematic name, propanoic acid, 2,2-dimethyl-, 2-mercaptoethyl ester . This compound is characterized by the presence of a sulfanyl group (-SH) attached to an ethyl chain, which is further connected to a 2,2-dimethylpropanoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylethyl 2,2-dimethylpropanoate typically involves the esterification of 2-mercaptoethanol with 2,2-dimethylpropanoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanylethyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, dry ether as solvent, reflux conditions.
Substitution: Halides or amines, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Chemistry: 2-Sulfanylethyl 2,2-dimethylpropanoate is used as a building block in organic synthesis, particularly in the preparation of thioesters and sulfoxides . It serves as a precursor for the synthesis of more complex molecules in medicinal chemistry .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein modifications . It can act as a substrate or inhibitor in enzymatic reactions involving thiol groups .
Medicine: . Its ability to undergo various chemical transformations makes it a versatile intermediate in pharmaceutical synthesis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers . It is also employed in the manufacture of flavor and fragrance compounds .
Mechanism of Action
The mechanism of action of 2-sulfanylethyl 2,2-dimethylpropanoate involves its interaction with thiol groups in proteins and enzymes . The sulfanyl group can form disulfide bonds with cysteine residues, leading to changes in protein structure and function . This interaction can inhibit enzyme activity or alter protein-protein interactions, making it useful in biochemical studies .
Comparison with Similar Compounds
- 2-Mercaptoethyl acetate
- 2-Mercaptoethyl butanoate
- 2-Mercaptoethyl hexanoate
Comparison: 2-Sulfanylethyl 2,2-dimethylpropanoate is unique due to its 2,2-dimethylpropanoate moiety, which imparts distinct steric and electronic properties . Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific synthetic and research applications .
Properties
CAS No. |
190062-33-0 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-sulfanylethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H14O2S/c1-7(2,3)6(8)9-4-5-10/h10H,4-5H2,1-3H3 |
InChI Key |
TWGNDLTWVYZRPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
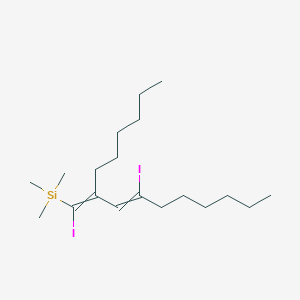
![Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate](/img/structure/B12578414.png)
![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)
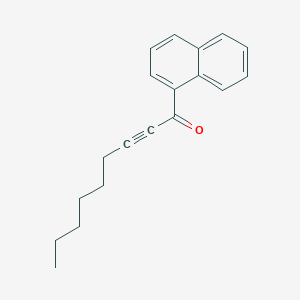
![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)
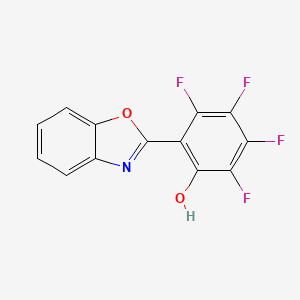

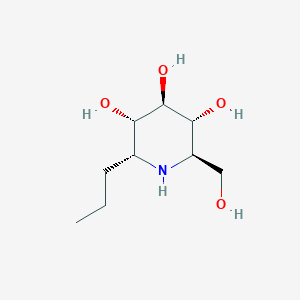
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)
